molecular formula C10H16N2O2 B13146553 1,3-Diisopropyl-1H-imidazol-3-ium-2-carboxylate

1,3-Diisopropyl-1H-imidazol-3-ium-2-carboxylate

Cat. No.: B13146553
M. Wt: 196.25 g/mol
InChI Key: ARVVOEJBGNPOFH-UHFFFAOYSA-N
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Description

1,3-Diisopropyl-1H-imidazol-3-ium-2-carboxylate is a chemical compound belonging to the class of imidazolium salts. It is characterized by the presence of two isopropyl groups attached to the nitrogen atoms of the imidazole ring and a carboxylate group at the 2-position. This compound is known for its stability and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction typically involves the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the imidazole, allowing for nucleophilic substitution with isopropyl halides .

Industrial Production Methods

Industrial production of 1,3-Diisopropyl-1H-imidazol-3-ium-2-carboxylate often involves large-scale batch reactions under controlled conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

1,3-Diisopropyl-1H-imidazol-3-ium-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the imidazole ring .

Scientific Research Applications

1,3-Diisopropyl-1H-imidazol-3-ium-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Diisopropyl-1H-imidazol-3-ium-2-carboxylate involves its interaction with various molecular targets. In biological systems, it can interact with cell membranes, leading to disruption of membrane integrity and cell lysis. In catalytic applications, the imidazolium salt can coordinate with metal centers, facilitating various catalytic processes through the formation of stable complexes .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Diisopropyl-1H-imidazol-3-ium iodide
  • 1,3-Diisopropylbenzimidazolium bromide
  • 1,3-Diisopropylimidazolium hydrogencarbonate

Uniqueness

1,3-Diisopropyl-1H-imidazol-3-ium-2-carboxylate is unique due to the presence of the carboxylate group, which imparts additional reactivity and functionality compared to other imidazolium salts. This makes it particularly useful in applications requiring specific interactions with metal centers or biological targets .

Properties

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

1,3-di(propan-2-yl)imidazol-1-ium-2-carboxylate

InChI

InChI=1S/C10H16N2O2/c1-7(2)11-5-6-12(8(3)4)9(11)10(13)14/h5-8H,1-4H3

InChI Key

ARVVOEJBGNPOFH-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C[N+](=C1C(=O)[O-])C(C)C

Origin of Product

United States

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